molecular formula C23H22N2O2 B2619246 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-02-0

2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2619246
CAS No.: 942014-02-0
M. Wt: 358.441
InChI Key: AXRHZCXNYBNCNX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a structurally complex acetamide derivative featuring a naphthalene moiety linked to an acetamide core, which is further substituted with a phenyl ring bearing a 2-oxopiperidin-1-yl group. Its design leverages the naphthalene group for lipophilic interactions and the 2-oxopiperidine substituent for conformational flexibility and hydrogen-bonding capabilities, which may enhance binding to biological targets.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRHZCXNYBNCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the piperidinone group through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. Pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Substituted Acetamides
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-(2-oxopiperidin-1-yl)phenyl ~377.44 (calculated) Not reported -
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro-4-fluorophenyl 328.78 Unknown
2-(Naphthalen-1-yl)-N-(2-nitrophenyl)acetamide 2-nitrophenyl 318.34 Antiparkinsonian (in vitro)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 2-morpholinoethyl, naphthalen-2-yloxy 328.38 Cytotoxic (IC₅₀ = 12.3 μM)

Key Observations :

  • Substituent Effects: The target compound’s 2-oxopiperidine group distinguishes it from analogs with nitro, chloro-fluoro, or morpholinoethyl substituents. The oxopiperidine ring may enhance solubility and hydrogen-bonding capacity compared to halogenated or nitro groups, which are typically electron-withdrawing and reduce bioavailability .
  • For example, thiazolidinone-containing derivatives showed antiparkinsonian activity (e.g., 65% dopamine recovery in rat models) , whereas morpholinoethyl-substituted analogs demonstrated cytotoxicity against cancer cell lines .
Piperidine/Oxopiperidine Derivatives
Compound Name Core Structure Substituents Activity Reference
Target Compound Acetamide + naphthalene 3-(2-oxopiperidin-1-yl)phenyl Unknown -
N-Benzothiazol-2-yl-2-oxo-2-piperidin-1-yl-acetamide Acetamide + benzothiazole 2-oxopiperidin-1-yl Not reported
N-[4-(Benzylsulfamoyl)phenyl]acetamide Acetamide + sulfonamide Benzylsulfamoyl Antimicrobial (moderate)

Key Observations :

  • Synthetic Accessibility : Piperidine-containing acetamides are often synthesized via Cu(I)-catalyzed click chemistry or nucleophilic acyl substitution, as demonstrated in related triazole-acetamide hybrids .
Bioactive Analogues
  • Antiparkinsonian Agents: Thiazolidinone derivatives of 2-(naphthalen-1-yl)acetamide (e.g., compound with 3-nitrophenyl substitution) restored dopamine levels by 65% in 6-hydroxydopamine-lesioned rats, suggesting that electron-deficient aromatic groups enhance CNS penetration .

Biological Activity

2-(Naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 388.459 g/mol
  • CAS Number : 941873-44-5
  • SMILES Notation : COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, as well as its effects on enzyme inhibition and cellular viability.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the oxopiperidine moiety exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.5Caspase activation
Compound BPC315.0Cell cycle arrest
Compound CSKNMC10.0Apoptosis induction

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase and various caspases.
  • Cellular Signaling Pathways : It modulates signaling pathways that are critical for cell survival and apoptosis, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Study on Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by compounds structurally related to this compound demonstrated significant inhibitory activity with an IC50 value of approximately 14.33 ± 1.63 µM. This suggests potential applications in skin depigmentation therapies and cosmetic formulations aimed at reducing hyperpigmentation .

Cytotoxicity Assessment

In vitro assessments using B16F10 melanoma cells revealed that while certain derivatives showed cytotoxic effects, others maintained cell viability at concentrations up to 5 µM after 72 hours of treatment. This indicates a selective cytotoxic profile that could be leveraged for targeted cancer therapies .

Q & A

Basic: What are the optimized synthetic routes for 2-(naphthalen-1-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide?

The synthesis involves multi-step reactions starting with functionalization of the naphthalene and phenylpiperidone moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the naphthalene acetic acid derivative and the 3-(2-oxopiperidin-1-yl)aniline intermediate under carbodiimide (e.g., EDC) or mixed anhydride conditions .
  • Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations are used to model interactions with enzymes (e.g., kinases) or receptors. Key steps include:

  • Target selection : Prioritize proteins with structural homology to known acetamide-binding sites (e.g., COX-2 or HDACs) .
  • Ligand preparation : Optimize the compound’s 3D conformation using DFT calculations (e.g., Gaussian) to account for tautomerism in the 2-oxopiperidinyl group .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values to refine predictive models .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the naphthalene aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~433.5 g/mol) .
  • X-ray crystallography : Resolves spatial arrangement of the 2-oxopiperidinyl and naphthalene groups (if crystals are obtainable) .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy may arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and NCI-60 cell lines for cytotoxicity .
  • Metabolic stability assays : Assess liver microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
  • Target engagement studies : Employ thermal shift assays (TSA) or SPR to validate direct binding to hypothesized targets .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Hepatotoxicity : HepG2 cells treated with 10–100 µM compound, monitored via MTT assay for mitochondrial dysfunction .
  • Cardiotoxicity : hERG channel inhibition assessed using patch-clamp electrophysiology .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the naphthalene with anthracene or the 2-oxopiperidinyl group with morpholine to assess steric/electronic effects .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring’s para-position to modulate solubility and target affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., piperidone carbonyl) .

Basic: What are key stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of the acetamide bond under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH) .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solutions or store in amber vials under argon to prevent photooxidation .

Advanced: How to scale up synthesis without compromising yield?

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer during amide coupling, reducing side reactions .
  • Catalyst recycling : Immobilize coupling agents (e.g., EDC) on silica gel for reuse .
  • Process analytics : In-line FTIR monitors reaction progression in real time .

Basic: What in vivo models evaluate pharmacokinetic properties?

  • Rodent studies : Administer 10 mg/kg intravenously to measure plasma half-life (t1/2_{1/2}), volume of distribution (Vd), and clearance (CL) .
  • Tissue distribution : LC-MS/MS quantifies compound levels in brain, liver, and kidneys to assess blood-brain barrier penetration .

Advanced: How to validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockouts : Generate cell lines lacking the hypothesized target (e.g., HDAC6) to confirm on-mechanism activity .
  • Proteome profiling : SILAC-based mass spectrometry identifies off-target interactions in HEK293 cells .
  • In vivo efficacy : Compare wild-type and transgenic (target-deficient) animal models in disease-relevant assays .

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